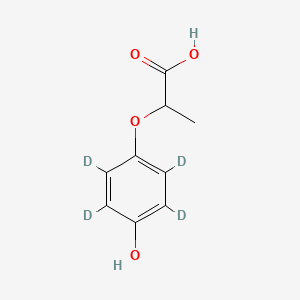

2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid

Beschreibung

2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid is a deuterated derivative of 2-(4-hydroxyphenoxy)propanoic acid, where four hydrogen atoms on the aromatic ring (positions 2, 3, 5, and 6) are replaced with deuterium. This isotopic substitution is typically employed to modify the compound’s pharmacokinetic or metabolic properties while retaining its core biological activity. The parent structure, 2-(4-hydroxyphenoxy)propanoic acid, shares structural similarities with herbicidal agents like haloxyfop and fluazifop, which are phenoxypropanoic acid derivatives used as acetyl-CoA carboxylase inhibitors . However, the deuterated variant’s specific applications (e.g., agrochemical, pharmaceutical) remain underexplored in publicly available literature.

Eigenschaften

Molekularformel |

C9H10O4 |

|---|---|

Molekulargewicht |

186.20 g/mol |

IUPAC-Name |

2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)propanoic acid |

InChI |

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/i2D,3D,4D,5D |

InChI-Schlüssel |

AQIHDXGKQHFBNW-QFFDRWTDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC(C)C(=O)O)[2H] |

Kanonische SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propansäure beinhaltet typischerweise die Deuterierung von 2-(4-Hydroxyphenoxy)propansäure. Dies kann in den folgenden Schritten erreicht werden:

Deuterierung von Phenol: Die Phenolgruppe wird unter Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) deuteriert.

Bildung von Phenoxypropansäure: Das deuterierte Phenol wird dann mit Acrylnitril unter kontrollierten Bedingungen zu 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propansäure umgesetzt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Deuterierungsprozesse umfassen, bei denen spezielle Geräte zum sicheren Umgang mit Deuteriumgas eingesetzt werden. Die Reaktionsbedingungen, wie Temperatur und Druck, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Phenoxygruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3).

Hauptprodukte

Oxidation: Bildung von 2-(2,3,5,6-Tetradeuterio-4-oxophenoxy)propansäure.

Reduktion: Bildung von 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanol.

Substitution: Bildung verschiedener substituierter Phenoxypropansäuren, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propansäure beinhaltet seine Interaktion mit molekularen Zielstrukturen und -wegen. Das Vorhandensein von Deuterium kann die Geschwindigkeit chemischer Reaktionen beeinflussen, was als kinetischer Isotopeneffekt bekannt ist. Dies kann zu Veränderungen in der Reaktivität der Verbindung und den Wechselwirkungen mit Enzymen und anderen biologischen Molekülen führen.

Wirkmechanismus

The mechanism of action of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid involves its interaction with molecular targets and pathways. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This can lead to changes in the compound’s reactivity and interactions with enzymes and other biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid, emphasizing differences in substituents, deuterium effects, and documented applications:

Key Findings from Comparative Analysis

Deuterium Effects: The tetradeuterated compound’s aromatic deuteration is hypothesized to reduce oxidative metabolism, similar to deuterated drugs like deutetrabenazine. This contrasts with non-deuterated analogues like haloxyfop, which undergo rapid metabolic degradation .

Biological Activity: Haloxyfop and fluazifop exhibit potent herbicidal activity due to their pyridinyloxy groups enhancing target (ACCase) binding . The deuterated variant’s 4-hydroxyphenoxy group may confer distinct target selectivity. In contrast, 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid (Compound 12) demonstrates antimicrobial and antitumor activity, highlighting the role of heterocyclic substituents in diversifying bioactivity .

Metabolic and Stability Profiles: Bulky substituents (e.g., methoxyethoxymethyl groups in WO92/14706 compounds) improve metabolic stability by steric hindrance . Deuterium offers an alternative stabilization strategy without altering steric bulk. The fungal-derived propanoic acid (Compound 12) lacks deuterium but shows bioactivity, suggesting that non-deuterated analogues may still achieve efficacy if functional groups are optimized .

Biologische Aktivität

2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid is a deuterated analog of 2-(4-hydroxyphenoxy)propanoic acid, which is primarily recognized for its herbicidal properties. The introduction of deuterium at specific positions on the aromatic ring may influence the compound's biological activity and pharmacokinetics. This article explores the biological activity of this compound, focusing on its metabolic pathways, interactions with biological systems, and potential applications in herbicide development.

- Molecular Formula : C9H10D4O4

- Molecular Weight : Approximately 186.23 g/mol

- Structural Features : The compound features a phenoxy group attached to a propanoic acid backbone, with four deuterium atoms substituted at the 2, 3, 5, and 6 positions of the aromatic ring.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of herbicides. It has been shown to inhibit enzymes involved in fatty acid metabolism, specifically acetyl-CoA carboxylase. This inhibition is crucial for controlling grass weeds in agricultural settings such as rice fields.

Table 1: Comparison of Biological Activity with Non-Deuterated Analog

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-(4-Hydroxyphenoxy)propanoic acid | Inhibits acetyl-CoA carboxylase; effective against grass weeds | Non-deuterated version; widely used as herbicide precursor |

| This compound | Expected to exhibit enhanced metabolic stability and solubility | Deuterated analog; potential for improved pharmacokinetics |

Metabolic Pathways

Research indicates that the metabolic pathways involving this compound are complex and may differ from its non-deuterated counterpart. The presence of deuterium can affect the compound's stability and how it interacts with biological systems. Studies have suggested that deuterated compounds may exhibit altered rates of metabolism due to kinetic isotope effects.

Case Studies

- Herbicidal Efficacy : A study investigated the herbicidal properties of deuterated phenoxy acids in comparison to their non-deuterated forms. Results indicated that while both forms were effective in inhibiting grass weed growth, the deuterated variant showed a slower degradation rate in soil, suggesting enhanced persistence and efficacy.

- Analytical Applications : The unique isotopic labeling provided by deuterium allows for advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. This has facilitated studies on the compound's interactions within biological systems and its metabolic pathways.

Research Findings

Recent findings highlight several key aspects of this compound:

- Enhanced Stability : Deuteration has been shown to improve the compound's resistance to metabolic degradation compared to its non-deuterated counterpart.

- Potential for Herbicide Development : Due to its inhibitory effects on fatty acid metabolism enzymes, this compound holds promise as a lead candidate for developing new herbicides with improved efficacy and environmental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.